Histamine dihydrochloride Histamine dihydrochloride Histamine Dihydrochloride is the hydrochloride salt form of histamine, with potential immunomodulatory and antineoplastic activities. Upon administration, histamine targets, binds to and activates histamine receptors. Depending on the amount of histamine administered and the type of receptor that is activated, histamine may exert a wide variety of activities. These can range from pro-tumorigenic to anti-tumor effects and may modulate the immune system to exert anti-tumor immune effects or may contribute to an inflammatory response.
An amine derived by enzymatic decarboxylation of HISTIDINE. It is a powerful stimulant of gastric secretion, a constrictor of bronchial smooth muscle, a vasodilator, and also a centrally acting neurotransmitter.
See also: Histamine (has active moiety); Histamine dihydrochloride; menthol (component of); Capsaicin; histamine dihydrochloride; menthol (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 56-92-8
VCID: VC20766175
InChI: InChI=1S/C5H9N3.2ClH/c6-2-1-5-3-7-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H
SMILES: C1=C(NC=N1)CCN.Cl.Cl
Molecular Formula: C5H9N3.2ClH
C5H11Cl2N3
Molecular Weight: 184.06 g/mol

Histamine dihydrochloride

CAS No.: 56-92-8

Cat. No.: VC20766175

Molecular Formula: C5H9N3.2ClH
C5H11Cl2N3

Molecular Weight: 184.06 g/mol

* For research use only. Not for human or veterinary use.

Histamine dihydrochloride - 56-92-8

CAS No. 56-92-8
Molecular Formula C5H9N3.2ClH
C5H11Cl2N3
Molecular Weight 184.06 g/mol
IUPAC Name 2-(1H-imidazol-5-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C5H9N3.2ClH/c6-2-1-5-3-7-4-8-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H
Standard InChI Key PPZMYIBUHIPZOS-UHFFFAOYSA-N
SMILES C1=C(NC=N1)CCN.Cl.Cl
Canonical SMILES C1=C(NC=N1)CCN.Cl.Cl
Melting Point 250.5 °C

Chemical Properties and Structure

Histamine dihydrochloride, with the molecular formula C₅H₉N₃·2HCl, has a molecular weight of 184.07 g/mol . The compound is also known by its alternative chemical name 2-[4-Imidazolyl] ethylamine dihydrochloride and carries the CAS registry number 56-92-8 . Its standard IUPAC InChIKey is PPZMYIBUHIPZOS-UHFFFAOYSA-N . The compound features an imidazole ring with an ethylamine side chain, which exists as a salt with two molecules of hydrochloric acid.

The structural characteristics of histamine dihydrochloride are critical to its biological activity and pharmaceutical applications. The imidazole ring contributes to its ability to interact with histamine receptors, while the dihydrochloride salt formation enhances its stability and solubility in aqueous solutions.

Chemical Identifiers and Nomenclature

Histamine dihydrochloride is recognized by several synonyms and identifiers in chemical databases and pharmacopoeias. Below is a comprehensive list of alternative names and identifiers:

Chemical IdentifierValue
CAS Number56-92-8
Molecular FormulaC₅H₁₁Cl₂N₃
Molecular Weight184.07 g/mol
IUPAC InChIKeyPPZMYIBUHIPZOS-UHFFFAOYSA-N
MDL NumberMFCD00012703
FDA UNII3POA0Q644U
ATC CodeL03AX14
Common SynonymsHISTAMINE 2HCL; Ceplene; Peremin; Histamine HCl

Physical Properties and Characteristics

Histamine dihydrochloride appears as a white to off-white crystalline powder that is highly hygroscopic, necessitating proper storage conditions to maintain its integrity . The compound has a melting point range of 249-252°C (literature value) . It demonstrates excellent water solubility at approximately 0.1 g/mL, forming a clear, colorless solution .

Biochemical and Pharmacological Actions

The biochemical activity of histamine dihydrochloride is primarily associated with its ability to activate nitric oxide synthase and inhibit the formation of reactive oxygen species . In immunological contexts, histamine dihydrochloride targets a mechanism of inhibition of cytotoxic lymphocytes induced by normal and leukemic phagocytes . This property is particularly significant in its application as an immunomodulatory agent.

Histamine dihydrochloride exerts its protective effect on leukemia-reactive T cells and natural killer (NK) cells by inhibiting the formation and release of phagocyte-derived reactive oxygen species . This protection against oxidative damage enhances the efficacy of immunotherapeutic approaches, particularly when combined with interleukin-2 (IL-2).

Medical Applications and Clinical Trials

Histamine dihydrochloride has demonstrated considerable therapeutic potential in clinical trials, particularly in oncology. Its application in combination with interleukin-2 has shown promising results in the treatment of hematological malignancies and solid tumors.

Application in Acute Myeloid Leukemia

A significant phase 3 clinical trial investigated the efficacy of histamine dihydrochloride in combination with interleukin-2 as postconsolidation immunotherapy for acute myeloid leukemia (AML) patients in complete remission . The study enrolled 320 adult patients with AML (median age 57 years, range 18-84 years) who were stratified by first complete remission (CR1) or subsequent complete remission (CR>1) and randomly assigned to treatment with HDC/IL-2 or no treatment (control) .

Treatment Protocol

The treatment protocol consisted of 10 consecutive 21-day cycles of histamine dihydrochloride/IL-2 therapy. The dosing regimen was as follows:

  • Histamine dihydrochloride: 0.5 mg subcutaneous twice daily

  • Interleukin-2: 16,400 U/kg subcutaneous twice daily

The first three cycles comprised 3 weeks of treatment followed by 3 weeks off treatment, while cycles 4 to 10 had extended off-treatment periods of 6 weeks .

Clinical Outcomes

The trial successfully met its primary endpoint, demonstrating significantly improved leukemia-free survival (LFS) for patients receiving histamine dihydrochloride/IL-2 compared to the standard of care (p < 0.01, log-rank test) . For patients in first complete remission (CR1, n=261), treatment significantly improved LFS (p = 0.01) with 3-year LFS estimates of 40% for the treatment group compared to 26% for the control group .

Multivariate analyses confirmed the benefit of histamine dihydrochloride/IL-2 therapy, with adjusted p-values of 0.006 for all patients (n=320) and 0.01 for the subgroup of patients in CR1 (n=261) . The side effects associated with the treatment were typically mild to moderate, suggesting a favorable safety profile .

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)Updated
Sigma-Aldrich53300Histamine dihydrochloride ≥99.0% (AT)1g$20.602024-03-01
Sigma-Aldrich1309009Histamine dihydrochloride United States Pharmacopeia (USP) Reference Standard250mg$436.002024-03-01
TCI ChemicalH0146Histamine Dihydrochloride >98.0%(HPLC)(T)1g$15.002021-12-16
TCI ChemicalH0146Histamine Dihydrochloride >98.0%(HPLC)(T)5g$39.002021-12-16

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator